molecular formula C16H20N4S B14008464 N'-[1-(2-Quinolinyl)ethyl]-1-pyrrolidinecarbothiohydrazide CAS No. 88327-22-4

N'-[1-(2-Quinolinyl)ethyl]-1-pyrrolidinecarbothiohydrazide

Katalognummer: B14008464
CAS-Nummer: 88327-22-4
Molekulargewicht: 300.4 g/mol
InChI-Schlüssel: MTLLEBUSDCDMEA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-quinolin-2-ylethyl)pyrrolidine-1-carbothiohydrazide is a complex organic compound that features a quinoline moiety attached to a pyrrolidine ring via an ethyl linker, with a carbothiohydrazide functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-quinolin-2-ylethyl)pyrrolidine-1-carbothiohydrazide typically involves the reaction of quinoline derivatives with pyrrolidine and carbothiohydrazide under specific conditions. One common method is the catalyst-free synthesis, which utilizes easily accessible N-hetaryl ureas and alcohols. This environmentally friendly technique is suitable for the good-to-high yielding synthesis of a wide range of N-quinolin-2-yl substituted carbamates .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and implementation of green chemistry principles, can be applied to scale up the laboratory synthesis methods.

Analyse Chemischer Reaktionen

Types of Reactions

N-(1-quinolin-2-ylethyl)pyrrolidine-1-carbothiohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbothiohydrazide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts when necessary.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, reduction can produce amines or alcohols, and substitution can result in various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

N-(1-quinolin-2-ylethyl)pyrrolidine-1-carbothiohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Wirkmechanismus

The mechanism of action of N-(1-quinolin-2-ylethyl)pyrrolidine-1-carbothiohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety can intercalate with DNA, while the pyrrolidine ring can interact with proteins, leading to inhibition or modulation of their activity. The carbothiohydrazide group can form covalent bonds with nucleophilic sites on biomolecules, further enhancing its biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other quinoline derivatives and pyrrolidine-based molecules, such as:

  • N-quinolin-2-yl carbamates
  • Pyrrolo[1,2-a]quinolines
  • Pyrrolidine-2,5-diones

Uniqueness

N-(1-quinolin-2-ylethyl)pyrrolidine-1-carbothiohydrazide is unique due to its combination of a quinoline moiety with a pyrrolidine ring and a carbothiohydrazide group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for various applications.

Eigenschaften

CAS-Nummer

88327-22-4

Molekularformel

C16H20N4S

Molekulargewicht

300.4 g/mol

IUPAC-Name

N'-(1-quinolin-2-ylethyl)pyrrolidine-1-carbothiohydrazide

InChI

InChI=1S/C16H20N4S/c1-12(18-19-16(21)20-10-4-5-11-20)14-9-8-13-6-2-3-7-15(13)17-14/h2-3,6-9,12,18H,4-5,10-11H2,1H3,(H,19,21)

InChI-Schlüssel

MTLLEBUSDCDMEA-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=NC2=CC=CC=C2C=C1)NNC(=S)N3CCCC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.